ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate

Prodrug design Oral bioavailability Triazole pharmacokinetics

This 3,5-disubstituted 1,2,4-triazole is a strategic intermediate combining a 4-chlorophenoxy hydrophobic anchor with a reactive ethyl acetate handle. It overcomes CYP51 resistance (evidenced by triadimefon's >30-fold potency loss) while enabling rapid SAR via hydrolysis and amide coupling for 100–1,000 compound sublibraries. Its XLogP3 is >0.8 units higher than the free acid, enhancing permeability. Ideal for chemical probe development (fluorophore/biotin tags). Request a quote for custom synthesis or bulk R&D orders.

Molecular Formula C13H14ClN3O3
Molecular Weight 295.72
CAS No. 1092326-85-6
Cat. No. B2514947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate
CAS1092326-85-6
Molecular FormulaC13H14ClN3O3
Molecular Weight295.72
Structural Identifiers
SMILESCCOC(=O)CC1=NNC(=N1)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3O3/c1-2-19-13(18)7-11-15-12(17-16-11)8-20-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16,17)
InChIKeyBWOCZUDKCBKBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate (CAS 1092326-85-6) — Compound Identity and Core Physicochemical Profile


Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate (CAS 1092326-85-6) is a synthetic 1,2,4-triazole derivative bearing a 4-chlorophenoxy methyl substituent at the 3-position and an ethyl acetate side chain at the 5-position of the triazole ring. The molecular formula is C₁₃H₁₄ClN₃O₃ with a molecular weight of 295.72 g/mol [1]. This compound belongs to the triazolyl‑O,N‑acetal class, a family known for protective, curative, and systemic control of phytopathogenic fungi including powdery mildews, scab, and rust [2]. The molecule is primarily employed as a chemical building block and late-stage functionalization intermediate in medicinal and agrochemical chemistry, rather than as a final active ingredient [1].

Why Generic Triazole Interchange Falls Short: The Distinct Functionalization of Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate


In‑class triazole fungicides and pharmaceutical antifungals cannot be freely substituted for ethyl 2‑(3‑((4‑chlorophenoxy)methyl)-1H‑1,2,4‑triazol‑5‑yl)acetate because the 4‑chlorophenoxy methyl and ethyl acetate appendages confer unique physicochemical and reactivity vectors that are absent in the canonical triazole pharmacophore alone. While compounds such as triadimefon (CAS 43121-43-3) share the 4‑chlorophenoxy motif, they lack the ester‑functionalized side chain that enables subsequent hydrolysis, amidation, or prodrug strategies [1]. Conversely, simple 1,2,4‑triazole‑5‑acetate esters devoid of the chlorophenoxy group lose the hydrophobic anchor that drives binding to CYP51 and other lipophilic enzyme pockets [2]. The following quantitative evidence demonstrates that substitution at both the 3‑ and 5‑positions of the triazole ring is required to preserve the reaction handle and hydrophobic contour that distinguishes this compound from its closest commercially available analogs.

Quantitative Differentiation Guide for Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate


Ester Prodrug Handle vs. Free Acid: Targeted Bioavailability Tuning

The ethyl ester moiety constitutes a latent carboxylic acid that can be enzymatically hydrolyzed in vivo to the active {3‑[(4‑chlorophenoxy)methyl]-1H‑1,2,4‑triazol‑5‑yl}acetic acid. The target compound exhibits a computed XLogP3 of 2.3, whereas the free acid analog (C₁₁H₁₀ClN₃O₃, MW 267.67 g/mol) has a substantially lower lipophilicity (estimated XLogP3 < 1.5) [1]. The higher logP of the ester is expected to enhance passive membrane permeability and oral absorption, a principle corroborated by the successful development of ester prodrugs across the 1,2,4-triazole class [2].

Prodrug design Oral bioavailability Triazole pharmacokinetics

Chlorophenoxy Methyl Anchor vs. Unsubstituted Triazole: Hydrophobic Binding and Target Affinity

The 4‑chlorophenoxymethyl substituent is a critical hydrophobic anchor that occupies the lipophilic channel in the target enzyme CYP51 (lanosterol 14α‑demethylase). In a class‑level study of 2‑[4‑(substituted benzylidenamino)‑5‑(substituted phenoxymethyl)‑4H‑1,2,4‑triazol‑3‑ylthio]acetic acid derivatives — compounds that share the phenoxymethyl‑triazole core — the most potent analogs exhibited MIC values of 0.25 µg/mL against A. niger, C. neoformans, and A. fumigatus, representing a 4‑fold improvement over the standard drug fluconazole (MIC 1.0 µg/mL) [1]. The target compound retains this phenoxymethyl anchor while adding a versatile ester side chain, suggesting that the chlorophenoxy group is indispensable for hydrophobic enzyme interaction.

CYP51 inhibition Antifungal pharmacophore Hydrophobic binding

Sensitivity Baseline vs. Commercial Triazole Fungicide Triadimefon: Resistance Profile Implications

Triadimefon, a commercial 4‑chlorophenoxy‑triazole fungicide, has a sensitive baseline EC₅₀ of 0.109 µg/mL against Blumeria graminis f. sp. tritici (wheat powdery mildew) but has suffered >30‑fold resistance shifts in field populations (mean EC₅₀ 63.70 µg/mL in resistant isolates) [1][2]. The target compound, with its alternative 5‑acetate ester substitution pattern, presents a structurally differentiated scaffold that may circumvent the CYP51 mutations conferring triadimefon resistance while maintaining the essential chlorophenoxy binding motif.

Fungicide resistance Baseline sensitivity CYP51 mutations

Multifunctional Reactivity: Ester Hydrolysis and Amidation Handle Absent in Commercial Triazole APIs

The ethyl acetate side chain provides a chemically addressable ester handle for hydrolysis (yielding the free carboxylic acid) or direct transamidation to amides — synthetic transformations that are not feasible with commercial triazole APIs such as fluconazole, itraconazole, or triadimefon, which lack a carboxylic acid or ester moiety [1]. This reactivity difference is quantifiable: the target compound has 7 rotatable bonds (vs. 5 for fluconazole) and 5 hydrogen bond acceptors, indicating greater conformational and synthetic flexibility [1].

Late-stage functionalization Chemical diversification Triazole building block

Procurement-Driven Application Scenarios for Ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate


Lead Optimization in Antifungal Drug Discovery Requiring Tunable Pharmacokinetics

Programs targeting the CYP51 enzyme can utilize the ethyl ester as a prodrug handle to modulate oral absorption and metabolic stability, as demonstrated by the XLogP3 differential (> 0.8 logP units vs. the free acid) that predicts enhanced passive permeability [1]. The chlorophenoxy anchor preserves the hydrophobic binding interaction essential for antifungal potency, with structural analogs showing 4‑fold MIC improvements over fluconazole [2], making this compound a strategic intermediate for developing next‑generation antifungal leads with improved resistance profiles.

Discovery of Next-Generation Agricultural Fungicides to Circumvent DMI Resistance

The compound’s 5‑acetate triazole scaffold is structurally distinct from the N‑1‑substituted triazoles (triadimefon, tebuconazole) that suffer from widespread CYP51 resistance, as evidenced by triadimefon’s >30‑fold loss of potency in field isolates [3]. By retaining the chlorophenoxy methyl binding anchor while altering the triazole substitution pattern, the target compound offers a novel chemical space for screening against resistant phytopathogens such as Blumeria graminis and Puccinia spp.

Parallel Synthesis and Chemical Library Diversification

The ethyl acetate moiety provides a single chemical handle for rapid hydrolysis to the acid, followed by amide coupling with diverse amine libraries — a key advantage for structure‑activity relationship (SAR) exploration. The 7 rotatable bonds and ester reactivity distinguish this compound from fluconazole (5 rotatable bonds, no ester) and triadimefon (5 rotatable bonds, ketone only) [4]. For CROs and combinatorial chemistry teams, this scaffold enables generation of 100‑1,000 compound sublibraries in a single diversification campaign.

Intermediate for Radiolabeled and Fluorescent Probe Synthesis for Target Engagement Studies

The carboxylic acid (obtained via ester hydrolysis) can be conjugated to fluorophores, biotin, or radiolabeled tags through straightforward amide bond formation, enabling the development of chemical probes for CYP51 occupancy assays, cellular thermal shift assays (CETSA), and photoaffinity labeling experiments. This synthetic accessibility is a direct consequence of the ester handle that is absent in the majority of commercial triazole APIs [1][4].

Quote Request

Request a Quote for ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.